Saquinavir Mesylate

Beschreibung

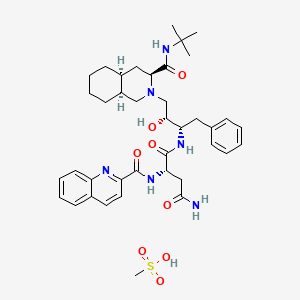

This compound is the mesylate salt form of saquinavir, a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 2 investigational indications.

See also: Saquinavir (has active moiety).

Eigenschaften

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHXGOXEBNJUSN-YOXDLBRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127779-20-8 (Parent) | |

| Record name | Saquinavir mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023835 | |

| Record name | Saquinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149845-06-7 | |

| Record name | Saquinavir mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149845-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saquinavir mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saquinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAQUINAVIR MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which Saquinavir Mesylate inhibits the Human Immunodeficiency Virus Type 1 (HIV-1) protease. It includes a summary of its inhibitory activity, detailed experimental methodologies for assessing its function, and visual representations of its mechanism and related experimental workflows.

Core Mechanism of Action

Saquinavir is a potent, peptidomimetic competitive inhibitor of the HIV-1 and HIV-2 proteases.[1][2][3] The HIV protease is a dimeric aspartic protease crucial for the viral life cycle; it cleaves newly synthesized viral Gag-Pol polyproteins into mature, functional proteins and enzymes.[3][4] This proteolytic processing is essential for the assembly and maturation of infectious virions.[1][2][5]

Saquinavir is designed as a transition-state analog.[3][4] Its structure features a hydroxyethylene scaffold that mimics the tetrahedral intermediate of the natural peptide linkage cleaved by the protease.[3] By binding tightly to the active site of the enzyme, Saquinavir physically blocks the access of the natural polyprotein substrates.[2][5] This inhibition prevents the cleavage of the Gag-Pol polyprotein, resulting in the production of immature, structurally disorganized, and non-infectious viral particles.[3][5] Crystallographic studies of the Saquinavir-protease complex have confirmed that the inhibitor binds in an extended conformation within the active site, with its central hydroxyl group interacting directly with the catalytic aspartate residues (Asp25 and Asp25').[4]

Quantitative Inhibitory Activity

The potency of Saquinavir has been quantified through various in vitro assays. The inhibition constant (Ki), 50% inhibitory concentration (IC50), and 90% inhibitory concentration (IC90) are key metrics for its efficacy against wild-type and resistant HIV strains.

| Parameter | Target | Value | Reference |

| Ki | Wild-Type HIV-1 Protease | 0.04 nM - 0.12 nM | [4][6] |

| Ki | Wild-Type HIV-2 Protease | 0.6 nM | [7] |

| IC50 | Wild-Type HIV-1 (Cell Culture) | 1 - 30 nM | [5] |

| IC90 | Wild-Type HIV-1 (Cell Culture) | 5 - 80 nM | [5] |

| IC50 | Wild-Type HIV-1 (with 40% human serum) | 37.7 ± 5 nM | [5] |

Impact of Resistance Mutations

The effectiveness of Saquinavir can be compromised by the emergence of drug-resistant mutations in the protease gene. These mutations can alter the conformation of the active site, reducing the binding affinity of the inhibitor.

| Mutation | Fold Increase in Ki vs. Wild-Type | Reference |

| G48V | 13.5-fold | [8][9] |

| L90M | 3-fold | [8][9] |

| G48V/L90M | 419-fold | [8][9] |

Key Experimental Protocols

The characterization of Saquinavir's inhibitory activity relies on several key experimental methodologies.

Fluorometric Protease Inhibition Assay

This is a common in vitro method for screening and characterizing HIV-1 protease inhibitors. The assay measures the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage by the protease separates the pair, resulting in a quantifiable increase in fluorescence.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM MES, pH 5.6, 200 mM NaCl, 0.5 mM EDTA).[9]

-

HIV-1 Protease Solution: Reconstitute purified, recombinant HIV-1 protease in a dilution buffer to a working concentration.[2]

-

Substrate Solution: Prepare a synthetic FRET peptide substrate (e.g., based on a natural cleavage site) in the assay buffer.[2][10]

-

Inhibitor Solutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.[2]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 10 µL of the inhibitor solution (or solvent for control).[2]

-

Add 80 µL of the HIV-1 Protease Solution to each well.[2]

-

Pre-incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.[2]

-

Initiate the reaction by adding 10 µL of the HIV-1 Protease Substrate Solution to each well.[2]

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity in a microplate reader using kinetic mode (e.g., for 1-3 hours at 37°C).[11] Use excitation/emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).[2][11]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation or other relevant kinetic models, depending on the mechanism of inhibition.[9] For a competitive inhibitor, the formula is: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[9]

-

Cell-Based Protease Activity Assay

This method assesses inhibitor activity within a cellular context, providing a more biologically relevant environment. One approach uses a fusion protein reporter system.

Methodology:

-

Construct Design: A plasmid is engineered to express a fusion protein consisting of a reporter like Green Fluorescent Protein (GFP) and the HIV-1 protease. The protease sequence is flanked by its own cleavage sites.[12]

-

Transfection: Human cells (e.g., HeLa or T-cells) are transiently transfected with the reporter plasmid.[1][12]

-

Inhibitor Treatment: Immediately after transfection, the cells are treated with varying concentrations of Saquinavir.[12]

-

Mechanism of Detection: In the absence of an inhibitor, the expressed protease is active and undergoes autocatalysis, cleaving itself from the GFP. The free GFP is then degraded, resulting in low fluorescence. In the presence of Saquinavir, the protease is inhibited, the fusion protein remains intact, and a strong GFP signal accumulates.[1][12]

-

Data Acquisition and Analysis: After a set incubation period (e.g., 24 hours), the fluorescence of the cell population is quantified using flow cytometry or a fluorimetric plate reader. A dose-dependent increase in fluorescence indicates inhibitory activity.[12]

X-Ray Crystallography

Structural analysis by X-ray crystallography provides atomic-level detail of the interaction between Saquinavir and the HIV-1 protease active site.

Methodology:

-

Protein Expression and Purification: Recombinant HIV-1 protease (wild-type or mutant) is expressed and purified to high homogeneity.

-

Co-crystallization: The purified protease is incubated with an excess of Saquinavir to ensure complex formation.

-

Crystallization: The protease-inhibitor complex is subjected to crystallization screening under various conditions (e.g., varying pH, precipitants, temperature) using techniques like vapor diffusion.

-

Data Collection and Structure Solution: Crystals are exposed to an X-ray beam, and the resulting diffraction data is collected. The data is then processed to solve the three-dimensional structure of the complex at high resolution (e.g., 2.6 Å for the G48V/L90M mutant complex).[8] The solved structure reveals the precise binding mode, conformational changes, and key molecular interactions.

Visualizations of Mechanism and Workflows

References

- 1. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Improved prediction of HIV-1 protease-inhibitor binding energies by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. abcam.cn [abcam.cn]

- 9. researchgate.net [researchgate.net]

- 10. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abcam.co.jp [abcam.co.jp]

- 12. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of Saquinavir Mesylate, a potent inhibitor of the human immunodeficiency virus (HIV) protease. This document is intended for researchers, scientists, and professionals involved in drug development and antiviral research.

Chemical and Physical Properties

This compound is the methanesulfonate salt of Saquinavir. It is a white to off-white, very fine powder.[1][2] The fundamental chemical and physical properties of this compound are summarized in the tables below.

Chemical Identification

| Property | Value | Source |

| IUPAC Name | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid | [3] |

| CAS Number | 149845-06-7 | [4] |

| Chemical Formula | C38H50N6O5·CH4O3S | [1][2] |

| Molecular Weight | 766.96 g/mol | [1][3] |

| Molecular Weight (Free Base) | 670.86 g/mol | [1][2] |

Physicochemical Properties

| Property | Value | Experimental Conditions | Source |

| Melting Point | 349.84 °C | Not Specified | [5] |

| Aqueous Solubility | 2.22 mg/mL | 25°C | [1][2] |

| Solubility in DMSO | ≥5 mg/mL | Not Specified | [6] |

| pKa (Strongest Basic) | 7.0 | Not Specified | [7] |

| logP | 3.8 | n-octanol/water | [5] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method as a standard pharmaceutical technique.[2][4][8]

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.

-

Glass capillary tubes (closed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle. The fine powder is then packed into a glass capillary tube to a height of 2-4 mm.[8]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The melting range provides an indication of the purity of the substance. For a pure substance, the melting range is typically narrow.[2]

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of this compound in water can be determined using the shake-flask method, a widely accepted technique for solubility measurement.

Apparatus:

-

Mechanical shaker or agitator.

-

Constant temperature water bath or incubator set at 25°C.

-

Centrifuge.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks and pipettes.

-

Syringe filters (e.g., 0.45 µm).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is placed in a constant temperature bath at 25°C and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the suspension is then centrifuged to further separate the solid and liquid phases.

-

Sample Analysis: An aliquot of the clear supernatant is carefully removed, filtered through a syringe filter, and diluted as necessary. The concentration of this compound in the diluted solution is then quantified using a validated HPLC method. The HPLC analysis is typically performed with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, with detection at a suitable UV wavelength (e.g., 238 nm).[5]

Determination of Partition Coefficient (logP) (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is a measure of the lipophilicity of a compound and can be determined experimentally using the shake-flask method.[1][9]

Apparatus:

-

Separatory funnels.

-

Mechanical shaker.

-

Centrifuge.

-

UV-Vis spectrophotometer or HPLC system.

-

Analytical balance.

-

pH meter.

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The separatory funnel is shaken for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The two phases are then carefully separated. Centrifugation may be used to ensure complete separation.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Quality Control and Assay (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

A validated RP-HPLC method is essential for the quality control and quantification of this compound in bulk drug substance and pharmaceutical formulations.

Typical Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio. The pH of the aqueous phase is adjusted as needed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., 238 nm).[5]

-

Injection Volume: A fixed volume of the sample solution is injected.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a this compound reference standard.

Mechanism of Action and Synthesis Workflow

Signaling Pathway: Inhibition of HIV-1 Protease

Saquinavir is a potent and specific inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[10][11] The enzyme is responsible for cleaving viral polyproteins into functional proteins necessary for the maturation of infectious virions. Saquinavir, a peptide-mimetic inhibitor, is designed to fit into the active site of the HIV-1 protease, thereby blocking its catalytic activity. This inhibition prevents the processing of the Gag-Pol polyprotein, leading to the production of immature, non-infectious viral particles.[10]

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Experimental Workflow: Synthesis of this compound

The synthesis of Saquinavir is a multi-step process. A convergent synthesis approach is often employed, involving the preparation of key intermediates which are then coupled together.[7] The following diagram illustrates a simplified workflow for the synthesis of this compound.

Caption: Simplified workflow for the synthesis of this compound.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. Melting Point Test - CD Formulation [formulationbio.com]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 6. chimia.ch [chimia.ch]

- 7. westlab.com [westlab.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the computational analysis of Saquinavir Mesylate's interaction with HIV-1 protease. Saquinavir, the first FDA-approved protease inhibitor, represents a cornerstone in the development of highly active antiretroviral therapy (HAART). Understanding its binding mechanism at a molecular level through computational docking is pivotal for the rational design of novel and more potent protease inhibitors.

Mechanism of Action: Inhibiting Viral Maturation

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into functional proteins essential for the maturation of infectious virions. This compound acts as a potent and specific inhibitor of this enzyme. By binding to the active site of the HIV-1 protease, Saquinavir blocks the proteolytic cleavage of the Gag-Pol polyprotein precursor. This inhibition prevents the formation of mature, infectious viral particles, thereby halting the progression of the HIV infection.

Quantitative Analysis of Binding Affinity

The efficacy of this compound as an HIV-1 protease inhibitor is quantified by its binding affinity, typically expressed as the binding free energy (ΔG) in kcal/mol, and its inhibitory constants (Ki and IC50). Lower binding energy values indicate a more stable protein-ligand complex. The following table summarizes key quantitative data from various computational and experimental studies.

| Parameter | Value | Reference Study/Method |

| Binding Free Energy (ΔG) | -10.15 kcal/mol | Molecular Operating Environment (MOE) Docking Study |

| -10.5 kcal/mol | AutoDock Vina Study | |

| -3.07 kcal/mol | AutoDock 4.2 Study | |

| Inhibition Constant (Ki) | <0.1 nM (for HIV-2 protease) | Biochemical Assay |

| 0.12 nM (for HIV-1 protease) | Biochemical Assay | |

| IC50 | 1 to 30 nM | In vitro antiviral activity in various cell lines |

| IC90 | 5 to 80 nM | In vitro antiviral activity in various cell lines |

Detailed Experimental Protocol: Molecular Docking Workflow

This section outlines a detailed protocol for performing a computational docking study of this compound with HIV-1 protease using widely accepted software tools.

Preparation of the Receptor (HIV-1 Protease)

-

Obtain the Crystal Structure: Download the 3D crystal structure of HIV-1 protease in complex with Saquinavir from the Protein Data Bank (PDB). A commonly used entry is 3OXC . This structure provides a validated starting point for the docking simulation.

-

Pre-processing:

-

Remove water molecules and any co-crystallized ligands other than Saquinavir from the PDB file.

-

Add polar hydrogen atoms to the protein structure.

-

Assign partial charges to the atoms (e.g., Kollman charges).

-

Repair any missing atoms or residues using tools like the "QuickPrep" module in MOE or similar functionalities in other software.

-

-

Energy Minimization: Perform energy minimization of the receptor structure to relieve any steric clashes and to obtain a low-energy conformation. This is often done using force fields like Amber12:EHT.

Preparation of the Ligand (this compound)

-

Obtain the Ligand Structure: The 3D structure of Saquinavir can be extracted from the co-crystallized PDB file (e.g., 3OXC) or obtained from a chemical database like DrugBank.

-

Energy Minimization: Perform energy minimization of the ligand structure. This step is crucial to obtain a stable, low-energy conformation of the molecule.

-

Charge Assignment: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).

Molecular Docking Simulation

This protocol will focus on using AutoDock Vina, a widely used and validated docking program.

-

Grid Box Definition: Define a 3D grid box that encompasses the active site of the HIV-1 protease. The active site is located at the dimer interface and typically includes the catalytic triad residues Asp25, Thr26, and Gly27. For the 3OXC PDB structure, a grid box of approximately 60 x 60 x 60 Å centered on the active site is a reasonable starting point.

-

Docking Execution: Run the AutoDock Vina simulation. The program will explore different conformations and orientations of Saquinavir within the defined grid box and calculate the binding affinity for each pose.

-

Analysis of Results:

-

The primary output will be a set of docked poses of Saquinavir ranked by their predicted binding affinities (in kcal/mol).

-

The pose with the lowest binding energy is typically considered the most likely binding mode.

-

Visualize the best-ranked pose in complex with the HIV-1 protease using molecular visualization software (e.g., PyMOL, Chimera) to analyze the interactions.

-

Post-Docking Analysis

-

Interaction Analysis: Identify the key amino acid residues in the HIV-1 protease active site that interact with Saquinavir. These interactions are predominantly hydrogen bonds and hydrophobic interactions. Key interacting residues often include Asp25, Asp29, Asp30, Gly27, Ile50, and Ile84.

-

RMSD Calculation: If a co-crystallized structure is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of Saquinavir to validate the accuracy of the docking protocol. An RMSD value of less than 2.0 Å is generally considered a successful docking.

Visualizing the Process and Interactions

The following diagrams, generated using the DOT language, illustrate the key workflows and molecular interactions involved in the computational docking of Saquinavir with HIV protease.

Caption: A workflow diagram illustrating the key stages of a computational docking study.

Caption: Key molecular interactions between Saquinavir and the HIV protease active site.

Conclusion

Computational docking studies of this compound with HIV-1 protease provide invaluable insights into the molecular basis of its inhibitory activity. The detailed protocol and quantitative data presented in this guide offer a robust framework for researchers to conduct their own in silico investigations. A thorough understanding of these interactions is fundamental for the continued development of next-generation antiretroviral drugs that can overcome challenges such as drug resistance.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the molecular targets of Saquinavir Mesylate, a foundational HIV protease inhibitor. The document details the drug's mechanism of action, the experimental methodologies used to validate its targets, and the quantitative measures of its efficacy.

Primary Target Identification: HIV Protease

Saquinavir was rationally designed as a peptide-like substrate analog to inhibit the Human Immunodeficiency Virus (HIV) protease.[1] This viral enzyme is an aspartic protease essential for the HIV life cycle.[2]

Mechanism of Action

During viral replication, HIV genes are translated into large polyproteins, specifically Gag and Gag-Pol.[2][3] HIV protease is responsible for the post-translational cleavage of these polyproteins into smaller, functional proteins and enzymes, such as reverse transcriptase, integrase, and structural proteins.[4][5] This cleavage is a critical step for the maturation of newly formed viral particles into infectious virions.[5]

Saquinavir acts as a competitive inhibitor by binding tightly to the active site of the HIV-1 and HIV-2 proteases.[6][7] This binding prevents the protease from processing the viral polyproteins.[4] As a result, only immature, non-infectious viral particles are produced, effectively halting the spread of the virus.[1][4]

Caption: HIV maturation pathway and the inhibitory action of Saquinavir.

Primary Target Validation

The validation of HIV protease as the primary target of Saquinavir involved a combination of biochemical and cell-based assays.

Biochemical Validation: Enzyme Inhibition Assays

The direct interaction between Saquinavir and HIV protease was quantified using enzyme inhibition assays. These assays measure the ability of the drug to inhibit the catalytic activity of the purified enzyme in vitro.

Table 1: Biochemical Activity of Saquinavir Against HIV Protease

| Target | Parameter | Value Range | Notes |

| HIV-1 Protease | Ki | 0.12 nM[7] | Ki (inhibition constant) indicates the binding affinity of the inhibitor. |

| HIV-2 Protease | Ki | < 0.1 nM[7] | Demonstrates high potency against both major HIV types. |

| HIV-1 Strains | IC50 | 1 to 30 nM[1][8] | IC50 (half-maximal inhibitory concentration) in enzymatic assays. |

| HIV-2 Strains | IC50 | 0.25 to 14.6 nM[1][8] | Values vary depending on the specific viral isolate. |

Experimental Protocol: Fluorometric HIV-1 Protease Activity Assay

This protocol is a generalized methodology based on commercially available kits for screening protease inhibitors.[9][10]

-

Reagent Preparation:

-

Prepare an assay buffer suitable for HIV-1 protease activity.

-

Reconstitute a fluorogenic HIV-1 protease substrate. This substrate is a peptide containing a cleavage site flanked by a fluorophore and a quencher. When intact, fluorescence is quenched.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

-

Reconstitute purified, active HIV-1 protease enzyme.

-

-

Assay Procedure:

-

In a 96-well microplate, add the Saquinavir dilutions to the appropriate wells. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Add the HIV-1 protease enzyme to all wells except the negative control.

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) over time (kinetic mode) at 37°C.[10]

-

The rate of increase in fluorescence is proportional to the protease activity.

-

Calculate the percentage of inhibition for each Saquinavir concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Validation: Antiviral Assays

To confirm that the enzymatic inhibition translates to antiviral activity in a biological context, cell-based assays are essential. These assays measure the ability of Saquinavir to inhibit HIV replication in infected host cells.

Table 2: Cellular Antiviral Efficacy of Saquinavir

| Cell Type / Model | HIV Isolate | Parameter | Value Range | Notes |

| Lymphoblastoid & Monocytic Cell Lines | Lab Strains | IC50 | 1 to 30 nM[1] | Activity in acutely and chronically infected cells. |

| MT4 Cells (in 40% human serum) | HIV-1 RF | IC50 | 37.7 ± 5 nM[1][8] | Demonstrates a ~4-fold increase in IC50 due to protein binding. |

| PM-1 CD4 T cells, PBMCs | Clade B & C | EC50 | Not specified[5] | Dose-dependent inhibition observed. |

| Monocyte-Derived Macrophages (MDMs) | HIV-1BaL | EC50 | 0.06 (±0.02) µM | Sustained drug exposure significantly increases potency.[5] |

Experimental Protocol: Cell-Based Antiviral Assay (p24 Antigen Quantification)

This is a generalized protocol for assessing antiviral efficacy by measuring the production of the HIV-1 p24 capsid protein.

-

Cell Culture:

-

Culture a susceptible T-cell line (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) in appropriate media.

-

Seed the cells into a 96-well plate at a predetermined density.

-

-

Drug Treatment and Infection:

-

Prepare serial dilutions of Saquinavir in cell culture media.

-

Add the drug dilutions to the cells. Include a "no drug" virus control and a "no virus" cell control.

-

Infect the cells with a known titer of an HIV-1 laboratory strain or clinical isolate.

-

Incubate the plate for several days (e.g., 4-7 days) at 37°C in a CO2 incubator to allow for viral replication.

-

-

Endpoint Measurement:

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatant, which contains progeny virions.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Generate a standard curve for the p24 ELISA.

-

Calculate the concentration of p24 in each well.

-

Determine the percentage of inhibition of viral replication for each Saquinavir concentration compared to the virus control.

-

Calculate the EC50 (50% effective concentration) by plotting the percentage of inhibition against the drug concentration.

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Saquinavir - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. abcam.cn [abcam.cn]

- 10. abcam.co.jp [abcam.co.jp]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of the Saquinavir Mesylate complex with Human Immunodeficiency Virus Type 1 (HIV-1) protease. Saquinavir was the first HIV protease inhibitor approved by the FDA and marked a significant turning point in the management of HIV/AIDS by introducing highly active antiretroviral therapy (HAART).[1] Understanding the structural basis of its interaction with HIV-1 protease is crucial for the development of new, more potent, and resistance-evading antiretroviral drugs.

Data Presentation

The following tables summarize key quantitative data from various crystallographic and kinetic studies of the Saquinavir-HIV-1 protease complex.

Table 1: Crystallographic Data for Saquinavir-HIV-1 Protease Complexes

| PDB ID | Protease Mutant | Resolution (Å) | R-work | R-free | Reference |

| 1HXB | Wild-type | 2.80 | 0.187 | Not Reported | [2] |

| 3OXC | Wild-type | 1.16 | 0.137 | 0.178 | [3] |

| 3TL9 | Precursor | 1.32 | 0.161 | 0.204 | Not Available |

| 3NDT | Wild-type (with Ritonavir) | 1.72 | 0.110 | 0.229 | [4] |

| 4QGI | G48T/L89M | 1.90 | 0.187 | 0.246 | [5] |

| Not Available | G48V/L90M | 2.60 | Not Reported | Not Reported | [2][6] |

Table 2: Inhibition Constants (Ki) of Saquinavir against Wild-Type and Mutant HIV-1 Protease

| Protease Mutant | Ki (nM) | Fold Increase in Ki vs. Wild-Type | Reference |

| Wild-type | 0.12 | - | [1] |

| G48V | Not Reported | 13.5 | [2][6][7] |

| L90M | Not Reported | 3 | [2][6][7] |

| G48V/L90M | Not Reported | 419 | [2][6][7] |

| M46I/G48V/I50V/I84L | 240 | 300 | [8] |

Mechanism of Action and Interaction Pathway

Saquinavir is a competitive inhibitor that mimics the transition state of the natural substrate of HIV-1 protease.[1] The enzyme, a homodimer of two 99-amino acid subunits, features a catalytic dyad of two aspartic acid residues (Asp25 and Asp25') at its active site.[1] Saquinavir binds to this active site, preventing the protease from cleaving the viral Gag and Gag-Pol polyproteins into their functional components, thus halting the maturation of new, infectious virions.[1] The binding of Saquinavir stabilizes the "flap-closed" conformation of the protease, a crucial aspect of its inhibitory action.

Experimental Protocols

The following sections outline a generalized protocol for the expression, purification, crystallization, and structure determination of the Saquinavir-HIV-1 protease complex, based on methodologies described in the cited literature.

Protein Expression and Purification

-

Expression System : HIV-1 protease is typically expressed in Escherichia coli. To prevent autoproteolysis and oxidation, an optimized clone with mutations such as Q7K, L33I, L63I, C67A, and C95A may be used as the wild-type template.[9]

-

Purification : The expressed protease is purified using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography to achieve high purity.

Crystallization

-

Complex Formation : Purified HIV-1 protease is incubated with an excess of this compound to ensure complete complex formation.

-

Crystallization Method : The hanging drop vapor diffusion method is commonly employed.

-

Crystallization Conditions : Crystals are grown by equilibrating a drop containing the protein-inhibitor complex against a reservoir solution. A typical condition involves:

-

Protein-Inhibitor Drop : A mixture of the protease-Saquinavir complex at a concentration of 5-10 mg/mL.

-

Reservoir Solution : A solution containing a precipitant such as polyethylene glycol (PEG), a buffer to maintain a specific pH (e.g., citrate or MES), and salts.

-

-

Crystal Growth : Crystals typically appear within a few days to a week at a constant temperature (e.g., 4°C or room temperature).

X-ray Data Collection

-

Cryo-protection : Before exposure to X-rays, crystals are typically cryo-cooled to 100 K to minimize radiation damage. This is achieved by briefly soaking the crystal in a cryoprotectant solution, which is often the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol.

-

Data Collection : X-ray diffraction data are collected at a synchrotron source. A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.[10]

-

Data Processing : The collected diffraction images are processed using software packages like HKL2000 or HKL-2000.[4][10] This involves indexing the diffraction spots, integrating their intensities, and scaling the data.

Structure Determination and Refinement

-

Phasing : The phase problem is typically solved using molecular replacement, with a previously determined structure of HIV-1 protease as a search model.

-

Model Building and Refinement : An initial model of the complex is built into the electron density map. This model is then refined using software such as SHELXL-97.[4] The refinement process involves iterative cycles of manual model building and automated refinement to improve the fit of the model to the experimental data, as judged by the R-work and R-free values.

Enzyme Kinetics Assay for Ki Determination

-

Assay Principle : The inhibitory activity of Saquinavir is determined using a fluorescence-based assay with a synthetic peptide substrate.[9]

-

Reaction Mixture : The assay is performed in a buffer solution (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol) containing the HIV-1 protease, the fluorogenic substrate, and varying concentrations of Saquinavir.[9]

-

Data Analysis : The rate of substrate cleavage is monitored by the increase in fluorescence. The inhibition constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).[8][9]

Experimental and Logical Workflow

The overall workflow for the crystal structure analysis of the Saquinavir-HIV-1 protease complex is depicted below.

This technical guide provides a foundational understanding of the structural analysis of the Saquinavir-HIV-1 protease complex. The detailed data and protocols serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: insights into the mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: insights into the mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: Insights into the mechanisms of drug resistance | Protein Science | Cambridge Core [cambridge.org]

- 8. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity and kinetics of Saquinavir Mesylate, a cornerstone protease inhibitor in the management of Human Immunodeficiency Virus (HIV). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Executive Summary

Saquinavir was the first HIV protease inhibitor approved for the treatment of HIV/AIDS, marking a pivotal moment in the development of highly active antiretroviral therapy (HAART).[1][2] Its therapeutic efficacy is rooted in its high-affinity binding to the active site of the HIV-1 protease, an enzyme crucial for the viral life cycle.[2] This guide delves into the precise quantitative measures of this interaction, including inhibition and dissociation constants, and the rates of association and dissociation. Furthermore, it explores the impact of viral mutations on these parameters and outlines the standard experimental protocols for their determination.

Mechanism of Action

Saquinavir is a peptidomimetic competitive inhibitor of HIV-1 protease.[1] The HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag-Pol) into mature, functional proteins and enzymes.[3][4] This cleavage is an essential step in the viral maturation process, leading to the formation of infectious virions. Saquinavir mimics the transition state of the natural substrate of the protease, binding with high affinity to the enzyme's active site.[5] This binding event blocks the catalytic activity of the protease, resulting in the production of immature, non-infectious viral particles.[2][6]

Binding Affinity of Saquinavir

The binding affinity of an inhibitor to its target is a critical determinant of its potency. It is commonly quantified by the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50).

-

Ki (Inhibition Constant): Represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and thus a more potent inhibitor.

-

Kd (Dissociation Constant): Measures the equilibrium between the ligand-protein complex and its dissociated components. It is a direct measure of binding affinity.

-

IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinity values for Saquinavir against wild-type (WT) HIV-1 protease.

| Parameter | Value | Cell/Assay Type | Reference |

| Ki | 0.12 nM | Recombinant HIV-1 Protease | [3][6] |

| IC50 | 0.5 - 6.0 nM | HIV-1 infected JM cells | [7] |

| IC50 | 0.9 - 2.5 nM | Direct antiviral activity against HIV-1 | [8] |

| IC50 | 2.5 nM | HIV-1 infected JM cells | [7] |

| IC50 | 2.7 µM | HIV-1 replication in JM cell line | [9] |

| EC50 | 13.54 µM | HIV-1BaL in penile explants | [9] |

Binding Kinetics of Saquinavir

While binding affinity describes the equilibrium state of an interaction, binding kinetics provides insight into the rate at which this equilibrium is achieved. The key kinetic parameters are:

-

kon (Association Rate Constant): The rate at which the inhibitor binds to the enzyme.

-

koff (Dissociation Rate Constant): The rate at which the inhibitor dissociates from the enzyme-inhibitor complex.

-

Residence Time (1/koff): The average duration for which an inhibitor remains bound to its target. A longer residence time can contribute to sustained pharmacological activity.

Quantitative Binding Kinetics Data

The kinetic parameters for Saquinavir's interaction with wild-type HIV-1 protease have been determined, often using techniques like Surface Plasmon Resonance (SPR).

| Parameter | Value | Protease Type | Reference |

| kon (M-1s-1) | 2 to 4 x 107 | Wild-Type | [10] |

| koff (s-1) | 0.0014 | Wild-Type | [10] |

Impact of Resistance Mutations

A significant challenge in HIV therapy is the emergence of drug-resistant viral strains due to mutations in the protease enzyme. These mutations can alter the structure of the active site, thereby reducing the binding affinity and efficacy of inhibitors like Saquinavir. The most common mutations associated with Saquinavir resistance are G48V and L90M.[5][11]

Effect of Mutations on Binding Affinity and Kinetics

The following tables summarize the impact of key resistance mutations on Saquinavir's binding parameters.

Table 5.1.1: Change in Inhibition Constant (Ki) due to Mutations

| Mutation | Fold Increase in Ki (Decrease in Affinity) | Reference |

| G48V | 13.5-fold | [5][12] |

| L90M | 3-fold | [5][12] |

| G48V/L90M | 419-fold | [5][12] |

Table 5.1.2: Change in Dissociation Rate (koff) due to Mutations

| Protease Type | koff (s-1) | Fold Increase in koff | Reference |

| Wild-Type | 0.0014 | - | [10] |

| L90M | 0.019 | ~13.6 | [10] |

| G48V | 0.128 | ~91.4 | [10] |

| G48V/L90M | 0.54 | ~385.7 | [10] |

These data indicate that resistance mutations primarily increase the dissociation rate constant (koff), leading to a shorter residence time of Saquinavir in the active site and consequently, a significant decrease in binding affinity.[10]

Experimental Protocols

The determination of binding affinity and kinetics relies on precise and robust experimental methodologies. The following sections detail the principles and workflows of key techniques used in the characterization of Saquinavir.

Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the catalytic activity of HIV-1 protease on a synthetic substrate.

Methodology:

-

Reagents: Recombinant HIV-1 protease, a fluorogenic peptide substrate, Saquinavir (or other test inhibitors), and assay buffer.

-

Procedure: a. The HIV-1 protease is pre-incubated with varying concentrations of Saquinavir. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. The protease cleaves the substrate, releasing a fluorescent molecule. d. The fluorescence intensity is measured over time using a fluorescence microplate reader.

-

Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Instrumentation: An isothermal titration calorimeter, consisting of a sample cell and a reference cell, and a titration syringe.

-

Procedure: a. The sample cell is filled with a solution of HIV-1 protease. b. The reference cell is filled with the same buffer. c. The titration syringe is filled with a solution of Saquinavir. d. Small aliquots of the Saquinavir solution are injected into the sample cell at regular intervals. e. The instrument measures the heat change associated with each injection.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of Saquinavir to protease. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data (kon and koff) in addition to affinity data (Kd).

Methodology:

-

Instrumentation: An SPR instrument with a sensor chip.

-

Procedure: a. HIV-1 protease (the ligand) is immobilized on the surface of the sensor chip. b. A solution containing Saquinavir (the analyte) is flowed over the sensor surface (association phase). c. The binding of Saquinavir to the immobilized protease causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. d. Buffer is then flowed over the surface to allow for the dissociation of the complex (dissociation phase).

-

Data Analysis: The resulting sensorgram (a plot of SPR signal versus time) is analyzed. The association phase is used to calculate kon, and the dissociation phase is used to calculate koff. The dissociation constant (Kd) is then calculated as koff/kon.

Conclusion

This compound exhibits potent inhibition of HIV-1 protease through high-affinity binding to the enzyme's active site. This guide has provided a detailed quantitative summary of its binding affinity and kinetics, demonstrating its strong interaction with the wild-type enzyme. However, the emergence of resistance mutations, particularly G48V and L90M, significantly compromises this interaction, primarily by increasing the rate of dissociation. A thorough understanding of these molecular interactions, facilitated by the experimental techniques detailed herein, is crucial for the ongoing development of next-generation protease inhibitors capable of overcoming drug resistance and improving therapeutic outcomes for individuals living with HIV.

References

- 1. Saquinavir. A review of its pharmacology and clinical potential in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saquinavir - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into Saquinavir Resistance in the G48V HIV-1 Protease: Quantum Calculations and Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV Protease Inhibitor this compound - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. cellagentech.com [cellagentech.com]

- 8. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saquinavir Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human immunodeficiency virus. Mutations in the viral protease that confer resistance to saquinavir increase the dissociation rate constant of the protease-saquinavir complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rational approaches to resistance: using saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structure of an in vivo HIV-1 protease mutant in complex with saquinavir: insights into the mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saquinavir mesylate is a potent protease inhibitor used in the treatment of HIV infection. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical dosage forms. This application note describes a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Materials and Methods

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

-

Data acquisition and processing software.

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Chromatographic Conditions: A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Symmetry ODS C18 (4.6 x 150mm, 5µm) |

| Mobile Phase | Acetonitrile: 0.03M Potassium Dihydrogen Phosphate (pH 3.2 with orthophosphoric acid) (50:50 v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2][3][4] |

| Detection Wavelength | 235 nm[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Experimental Protocols

Preparation of Mobile Phase: Accurately weigh and dissolve the required amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 0.03 M. Adjust the pH of the buffer to 3.2 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase by sonication before use.

Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions ranging from 10 to 50 µg/mL by diluting with the mobile phase.[3][4]

Sample Preparation: For the assay of a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of saquinavir to a 10 mL volumetric flask. Add about 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

System Suitability: System suitability was evaluated by injecting six replicate injections of the 100 µg/mL standard solution. The acceptance criteria for system suitability parameters are presented in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Specificity: The specificity of the method was assessed by comparing the chromatograms of a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution. The absence of interfering peaks at the retention time of this compound indicates the specificity of the method.

Linearity: The linearity of the method was determined by analyzing a series of this compound standard solutions at five different concentration levels ranging from 10 to 50 µg/mL.[3][4] A calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | (Hypothetical Data) |

| 20 | (Hypothetical Data) |

| 30 | (Hypothetical Data) |

| 40 | (Hypothetical Data) |

| 50 | (Hypothetical Data) |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy: The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120%). A known amount of standard drug was spiked into the placebo preparation. The percentage recovery was calculated.

Table 4: Accuracy (Recovery) Data

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |

| 80% | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | ≤ 2.0% |

| 100% | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | ≤ 2.0% |

| 120% | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) | ≤ 2.0% |

Precision: Precision was determined by repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by analyzing six replicate injections of the 100% test concentration on the same day. Intermediate precision was evaluated by analyzing the same sample on three different days.

Table 5: Precision Data

| Precision | Parameter | Acceptance Criteria |

| Repeatability (Intra-day) | % RSD of Peak Areas | ≤ 2.0% |

| Intermediate Precision (Inter-day) | % RSD of Peak Areas | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Table 6: LOD and LOQ

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | (Hypothetical Data) |

| Limit of Quantitation (LOQ) | (Hypothetical Data) |

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The effect of these changes on the system suitability parameters was observed.

Table 7: Robustness Data

| Parameter Varied | Variation | System Suitability Parameter | Acceptance Criteria |

| Flow Rate | ± 0.1 mL/min | % RSD of Peak Areas | ≤ 2.0% |

| Mobile Phase Composition | ± 2% | Tailing Factor | ≤ 2.0 |

| Detection Wavelength | ± 2 nm | Theoretical Plates | ≥ 2000 |

Results and Discussion

The developed RP-HPLC method provided a well-resolved peak for this compound with a retention time of approximately 3.155 minutes.[3][4] The method was found to be specific, with no interference from excipients. The calibration curve was linear over the concentration range of 10-50 µg/mL with a correlation coefficient (r²) greater than 0.999. The accuracy of the method was confirmed by the high recovery values (98-102%). The precision of the method was excellent, with %RSD values well within the acceptable limits. The LOD and LOQ were found to be low enough for the intended purpose. The method proved to be robust, with no significant changes in the results upon small variations in the chromatographic parameters.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, accurate, precise, and robust for the determination of this compound in bulk and pharmaceutical dosage forms. The method can be successfully applied for routine quality control analysis.

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Interrelationship of HPLC Validation Parameters.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquinavir Mesylate is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1][2] By binding to the active site of the HIV protease, Saquinavir prevents the cleavage of viral polyprotein precursors into functional proteins necessary for producing mature, infectious virions.[1][3] This mechanism of action makes it a key therapeutic agent in the management of HIV/AIDS.[4] This document provides detailed protocols for a cell-based assay to screen the antiviral activity of this compound and to assess its cytotoxicity, which are crucial steps in preclinical drug development.

Mechanism of Action

Saquinavir is a peptidomimetic inhibitor that mimics the Phe-Pro peptide bond, a natural substrate for HIV protease.[4] Its high affinity for the enzyme's active site leads to competitive inhibition, preventing the processing of the Gag and Gag-Pol polyproteins.[1][4] This disruption of the viral maturation process results in the production of non-infectious viral particles.[1][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against HIV. These values can vary depending on the cell line, virus strain, and experimental conditions.

| Parameter | Virus Isolate | Cell Line | Value (nM) | Reference |

| IC50 | HIV-1 | Lymphoblastoid and monocytic cell lines | 1 - 30 | [3][6] |

| IC90 | HIV-1 | Lymphoblastoid and monocytic cell lines | 5 - 80 | [3][6] |

| IC50 | HIV-1 RF | MT4 cells (in 40% human serum) | 37.7 ± 5 | [6][7] |

| IC50 | HIV-1 clades A-H | Cell culture | 0.9 - 2.5 | [3][8] |

| IC50 | HIV-2 | Cell culture | 0.25 - 14.6 | [3][6] |

| IC90 | HIV-2 | Cell culture | 4.65 - 28.6 | [3][6] |

| EC50 | HIV-1 | Not Specified | 2.4 - 9.1 | [9] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. IC90 (90% inhibitory concentration) is the concentration required for 90% inhibition. EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

| Parameter | Cell Line | Value (µM) | Reference |

| CC50 | HeLa | 19 (at 96h) | [10] |

| CC50 | Various cancer cell lines | 6 - 9.6 | [10] |

CC50 (50% cytotoxic concentration) is the concentration of a substance that kills 50% of cells in a given time period.

Experimental Protocols

I. Antiviral Activity Assay (HIV-1 p24 Antigen Reduction Assay)

This protocol is designed to determine the concentration at which this compound inhibits HIV-1 replication by 50% (IC50). The readout is the level of p24, a viral core protein, in the cell culture supernatant.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible T-cell line (e.g., MT-4, CEM)

-

HIV-1 stock (e.g., HIV-1IIIB)

-

This compound

-

Complete RPMI-1640 medium (with 10% fetal bovine serum, 1% penicillin-streptomycin, and IL-2 for PBMCs)

-

96-well cell culture plates

-

Phytohemagglutinin (PHA) (for PBMC stimulation)

-

HIV-1 p24 Antigen ELISA kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation:

-

For PBMCs, isolate cells from healthy donor blood and stimulate with PHA for 2-3 days.

-

For cell lines, ensure cells are in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.

-

-

Infection and Treatment:

-

Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no drug as a virus control and wells with no virus as a cell control.

-

Infect the cells by adding 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI).

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

-

Sample Collection and Analysis:

-

After 4-7 days of incubation, carefully collect the cell culture supernatant.[11]

-

Determine the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of p24 inhibition for each this compound concentration relative to the virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

II. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that reduces the viability of host cells by 50% (CC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

-

Host cell line used in the antiviral assay

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at the same density as in the antiviral assay in 100 µL of complete medium.

-

Incubate for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with no drug as a cell viability control.

-

-

Incubation:

-

Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Solubilization:

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity for each concentration of this compound compared to the untreated cell control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.

-

III. Selectivity Index Calculation

The selectivity index (SI) is a measure of the therapeutic window of a drug. It is calculated as the ratio of the CC50 to the IC50. A higher SI value indicates a more favorable safety profile.

SI = CC50 / IC50

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for antiviral and cytotoxicity screening.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Saquinavir - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Saquinavir: From HIV to COVID-19 and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]

- 10. mdpi.com [mdpi.com]

- 11. Antagonism between human immunodeficiency virus type 1 protease inhibitors indinavir and saquinavir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Saquinavir Mesylate in a humanized Severe Combined Immunodeficient (SCID) mouse model of Human Immunodeficiency Virus (HIV) infection. Detailed protocols for key experiments are provided to facilitate the replication and adaptation of these studies for preclinical drug development.

Introduction

Saquinavir is a potent inhibitor of the HIV protease, an enzyme essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins required for viral replication.[1][2][3] By binding to the active site of the protease, Saquinavir prevents the maturation of the virus, resulting in the production of non-infectious viral particles.[1][2][3] The thy/liv-SCID-hu mouse model offers a robust in vivo system to evaluate the efficacy of antiretroviral drugs in a human lymphoid tissue environment. This model is created by implanting human fetal thymus and liver tissues under the kidney capsule of SCID mice, which leads to the development of a conjoint organ populated with human T cells, a primary target for HIV infection.

Data Presentation

The following tables summarize the quantitative data on the in vivo efficacy of this compound in treating both established and acute HIV-1 infection in thy/liv-SCID-hu mice.

Table 1: Efficacy of this compound in an Established HIV-1 Infection Model

| Treatment Group | Tissue | Mean HIV-1 p24 Antigen (pg/10^6 cells) | Mean HIV-1 RNA Copies (per 10^6 cells) |

| Untreated | Implant | 1,400 | 250,000 |

| Saquinavir-Treated | Implant | 250 | 25,000 |

| Untreated | Spleen | 125 | 25,000 |

| Saquinavir-Treated | Spleen | 25 | < 2,500 |

Data synthesized from studies on thy/liv-SCID-hu mice with established HIV infection treated for one month.

Table 2: Efficacy of this compound in an Acute HIV-1 Infection Model

| Treatment Group | Tissue | Mean HIV-1 p24 Antigen (pg/10^6 cells) |

| Untreated | Implant | 1,200 |

| Saquinavir-Treated | Implant | 150 |

| Untreated | Spleen | 100 |

| Saquinavir-Treated | Spleen | < 25 |

Data synthesized from studies where thy/liv-SCID-hu mice were treated with Saquinavir immediately after HIV inoculation.

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Experimental workflow for assessing Saquinavir efficacy in thy/liv-SCID-hu mice.

Diagram 2: Saquinavir Mechanism of Action in HIV-1 Replication

Caption: Saquinavir inhibits HIV protease, halting viral maturation.

Experimental Protocols

Construction of thy/liv-SCID-hu Mouse Model

This protocol is adapted from established methods for creating humanized mouse models.[4][5][6]

-

Animals: Homozygous C.B-17 scid/scid (SCID) mice, 6-8 weeks of age.

-

Procedure:

-

Anesthetize mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

-

Surgically expose the kidney.

-

Under the kidney capsule, implant 1-2 mm fragments of human fetal thymus and liver tissues obtained from a single donor.

-

Suture the incision and allow the mice to recover.

-

House the mice in a pathogen-free barrier facility for 12-20 weeks to allow for the growth and fusion of the tissues into a conjoint "Thy/Liv" organ.

-

Prior to infection, confirm successful engraftment by palpation or imaging.

-

Preparation and Administration of this compound

-

Preparation:

-

This compound can be formulated for oral administration. While the original study does not specify the vehicle, a common approach is to prepare a suspension in an appropriate vehicle like corn oil or a nanoemulsion for improved bioavailability.[7][8]

-

For a corn oil suspension, dissolve this compound powder in a minimal amount of DMSO and then suspend this solution in corn oil to the desired final concentration.[7]

-

The dosage used in the primary efficacy studies was 1,000 mg/kg/day, administered in two divided doses.

-

-

Administration:

-

Administer the prepared this compound suspension to the mice via oral gavage.

-

For a 20g mouse, a typical gavage volume is 100-200 µL.

-

Treatment should be administered twice daily to maintain therapeutic drug levels.

-

HIV-1 Infection of thy/liv-SCID-hu Mice

-

Procedure:

-

Anesthetize the engrafted mice.

-

Surgically re-expose the kidney bearing the Thy/Liv implant.

-

Using a fine-gauge needle, perform a direct injection of 50 µL of a stock HIV-1 solution (e.g., NL4-3 strain) containing 500-2,000 TCID₅₀ (50% tissue culture infectious dose) into the implant.[5][6]

-

Suture the incision and monitor the mice for recovery.

-

Quantification of Viral Load: HIV-1 p24 Antigen ELISA

This protocol is a generalized procedure for detecting p24 antigen in tissue homogenates.[9][10][11]

-

Sample Preparation:

-

Harvest the Thy/Liv implant and spleen tissues at the experimental endpoint.

-

Homogenize the tissues in a lysis buffer (e.g., containing 0.5% Triton X-100) to release viral proteins.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Determine the total protein concentration of the supernatant for normalization.

-

-

ELISA Procedure:

-